Mass Shift Sufficiency Without Chromatographic Isotope Effect: +7 Da Differential Enables Quantification Without Co-Elution Compromise
Probenecid-d7 provides a +7 Da mass shift from the unlabeled analyte (m/z difference of 7), which exceeds the minimum recommended mass separation of +3 Da for reliable MS discrimination without isotopic peak overlap . In contrast, Probenecid-d14 incorporates deuterium at all 14 aliphatic hydrogens across two n-propyl groups , a level of deuteration associated with measurable chromatographic isotope effects that can cause retention time differences between the IS and analyte, leading to differential ion suppression and quantification inaccuracies [1]. The moderate deuteration level of Probenecid-d7 balances mass discrimination with chromatographic fidelity.
| Evidence Dimension | Mass shift (Δm/z) and chromatographic isotope effect risk |
|---|---|
| Target Compound Data | Probenecid-d7: +7 Da mass shift; moderate deuteration at non-exchangeable positions |
| Comparator Or Baseline | Probenecid-d14: +14 Da mass shift; deuteration at all 14 aliphatic hydrogens on n-propyl groups |
| Quantified Difference | Probenecid-d7: +7 Da difference (sufficient for discrimination); Probenecid-d14: +14 Da difference (exceeds minimum requirement) with elevated risk of chromatographic isotope effect |
| Conditions | General LC-MS/MS bioanalytical method design principles; chromatographic isotope effect observed with extensive aliphatic deuteration in reversed-phase LC |
Why This Matters
A +7 Da mass shift provides sufficient MS resolution while the moderate deuteration pattern reduces risk of retention time shifts that would otherwise compromise quantification accuracy and require method re-optimization.
- [1] Berg, T., Strand, D.H. Chromatographic isotope effects in deuterated internal standards. J. Chromatogr. B. 2011. View Source
